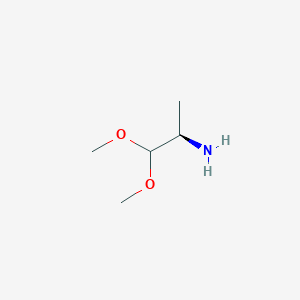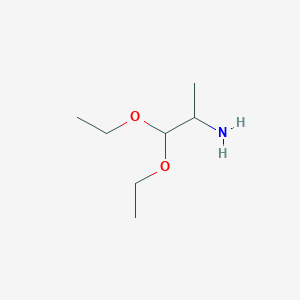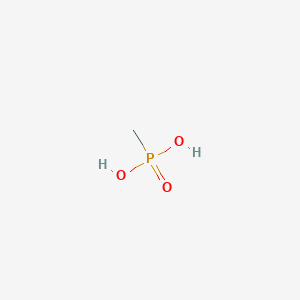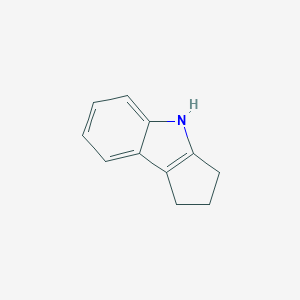
Tetrahydrocyclopent(b)indol
Übersicht
Beschreibung
Tetrahydrocyclopent(b)indole (THCP) is an indole-based cyclic compound found in nature, and is a component of the alkaloid family. It is a structural isomer of the naturally occurring alkaloid cyclopent(b)indole, and has been studied for its potential therapeutic properties. THCP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, THCP has been shown to modulate the activity of the endocannabinoid system in the brain. This review aims to discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THCP.
Wissenschaftliche Forschungsanwendungen
Synthese heterocyclischer Gerüste
Tetrahydrocyclopent(b)indol dient als vielseitiger Baustein bei der Synthese verschiedener heterocyclischer Gerüste. Seine einzigartige Struktur ermöglicht Cycloadditionsreaktionen, die atomeffizient sind und aufgrund ihrer Effizienz und Abfallfreiheit als grüne Chemie betrachtet werden . Diese Reaktionen ermöglichen die Konstruktion komplexer heterocyclischer Verbindungen, die biologisch relevant sind, wie z. B. Cyclohepta[b]indole und Tetrahydrocarbazole.
Mehrkomponentenreaktionen
Diese Verbindung findet bedeutende Anwendung in Mehrkomponentenreaktionen (MCRs), die konvergente Prozesse sind, bei denen drei oder mehr Ausgangsmaterialien zu einem Produkt reagieren, wobei im Wesentlichen alle oder die meisten Atome zum Endprodukt beitragen . Diese Reaktionen sind wertvoll für die Schaffung komplexer molekularer Architekturen mit hoher Atomenökonomie und Vielfalt.
Medizinische Chemie
In der medizinischen Chemie wird this compound aufgrund seiner bioaktiven Eigenschaften eingesetzt. Es ist ein zentrales Gerüst bei der Entwicklung von Pharmazeutika, da es mit verschiedenen biologischen Signalwegen interagiert. Sein strukturelles Motiv ist in Naturprodukten und Medikamenten verbreitet und macht es zu einem wichtigen Bestandteil in der Medikamentenfindung und -entwicklung .
Anwendungen in der grünen Chemie
Die Rolle der Verbindung in der grünen Chemie wird durch ihre Beteiligung an Reaktionen unterstrichen, die 100% atomeffizient sind. Sie wird in Prozessen eingesetzt, die die Entstehung gefährlicher Stoffe minimieren, und trägt so zur Entwicklung umweltfreundlicher Synthesemethoden bei .
Organische Synthese
This compound ist ein Reaktant in der organischen Synthese, insbesondere bei Reaktionen, die eine Funktionalisierung an der 2α-Position von Indolen erfordern. Diese Funktionalisierung ist entscheidend für die Herstellung einer Vielzahl organischer Verbindungen mit potentiellen Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften und Pharmakologie .
Oxidationsprozesse
Es dient auch als Reaktant für die Herstellung von Tetramethylpiperidin-1-oxoammoniumsalzen, die als Oxidationsmittel in verschiedenen chemischen Reaktionen verwendet werden. Diese Salze spielen eine wichtige Rolle in Oxidationsprozessen, die in der organischen Chemie grundlegend sind, um die funktionellen Gruppen von Molekülen zu verändern .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tetrahydrocyclopent(b)indole is a complex compound with a unique structure. It’s worth noting that indole compounds often interact with various proteins and enzymes, influencing numerous biological processes .
Mode of Action
It’s known that indole compounds can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the targets’ functions .
Biochemical Pathways
Indole compounds are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Biochemische Analyse
Biochemical Properties
Tetrahydrocyclopent(b)indole is involved in a variety of biochemical reactions. It undergoes reduction in the presence of palladium on carbon (Pd/C) and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole
Molecular Mechanism
It is known to undergo reduction in the presence of Pd/C and hydrogen gas
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXFZHFEASSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296917 | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2047-91-8 | |
| Record name | 1,2,3,4-Tetrahydrocyclopent[b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2047-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 112674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2047-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydrocyclopent[b] indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


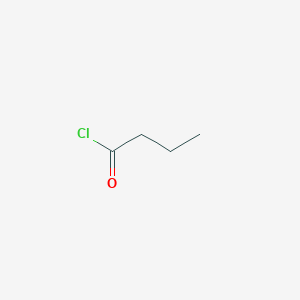
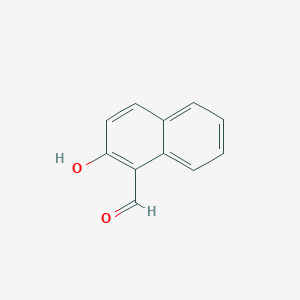

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
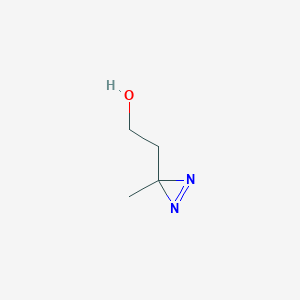
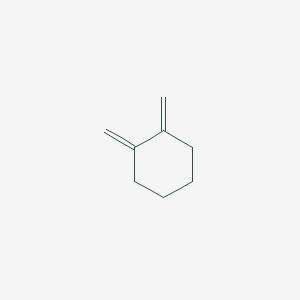

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

